Benzyl-Arginine-4-Aminobenzoyl Hydrochloride, commonly referred to as Bz-Arg-4-Abz-OH.HCl, is a synthetic compound characterized by its structure which includes a benzyl group, an arginine residue, and a 4-aminobenzoic acid moiety. Its molecular formula is C20H24ClN5O4, with a molar mass of approximately 397.43 g/mol . This compound is primarily utilized in biochemical research and pharmaceutical applications due to its properties as a peptide derivative.
These reactions are crucial for modifying the compound for specific applications in drug design and development.
Bz-Arg-4-Abz-OH.HCl exhibits significant biological activities, particularly as a ligand in biochemical assays. Its structure allows it to interact with various biological targets:
Research has indicated that modifications to the arginine side chain can enhance binding affinity and specificity towards biological targets .
The synthesis of Bz-Arg-4-Abz-OH.HCl typically involves several steps:
Bz-Arg-4-Abz-OH.HCl has several applications across various fields:
Studies have shown that Bz-Arg-4-Abz-OH.HCl interacts with various biomolecules, including:
These interactions are critical for elucidating the compound's mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with Bz-Arg-4-Abz-OH.HCl. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl-Lysine-Hydrochloride | Contains lysine instead of arginine | Often exhibits different binding affinities |
| Benzyl-Glycine-Hydrochloride | Simplest amino acid structure | Used primarily in studies involving small peptides |
| 4-Aminobenzoyl-Alanine | Similar 4-amino structure but lacks arginine | Focused on different biological pathways |
Bz-Arg-4-Abz-OH.HCl's unique combination of an arginine residue with a benzyl group distinguishes it from these compounds, particularly in terms of its biological activity and applications in drug design.
Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing anthranilamide-containing peptides like Bz-Arg-4-Abz-OH·HCl. The process involves iterative coupling of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification. For anthranilamide derivatives, the 4-aminobenzoyl group introduces unique challenges due to its electron-deficient aromatic ring, which can hinder coupling efficiency.
Polystyrene-based resins functionalized with Wang or Rink amide linkers are preferred for synthesizing C-terminal anthranilamide derivatives. These resins tolerate the acidic conditions required for final cleavage while minimizing side reactions. Activation of the carboxyl group of 4-aminobenzoic acid (Abz) is typically achieved using hexafluorophosphate-based coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), which enhance reaction rates and reduce racemization.
Table 1: Coupling Agents for Anthranilamide Derivatives
| Coupling Agent | Efficiency (%) | Racemization Risk |
|---|---|---|
| HATU | 98 | Low |
| HBTU | 95 | Moderate |
| DIC/HOBt | 90 | High |
The guanidinium group of arginine and the Abz moiety necessitate stringent orthogonality in protecting groups. For example, the N-benzoyl group on arginine is introduced early in the synthesis to prevent side-chain interference, while the Abz group is coupled in the final stages to avoid premature deprotection. Microwave-assisted SPPS has emerged as a viable method to accelerate coupling steps involving sterically hindered anthranilamides, reducing cycle times by 30–40%.
Bz-Arg-4-Abz-OH·HCl is widely employed as a fluorogenic substrate in protease assays due to the inherent quenching properties of the Abz group. Post-synthetic modifications are critical for tuning its specificity toward proteases like trypsin, thrombin, or angiotensin-converting enzyme (ACE).
The Abz moiety serves dual roles: as a fluorescent reporter and as part of a Förster resonance energy transfer (FRET) pair. In ACE substrates, Abz is paired with ethylenediamine-2,4-dinitrophenyl (EDDnp) to create internally quenched probes. Hydrolysis of the peptide bond between arginine and Abz disrupts FRET, yielding a measurable fluorescence increase. Modifications such as substituting arginine with lysine or incorporating D-amino acids at the cleavage site can shift specificity toward serine proteases or metalloproteases, respectively.
Table 2: Protease Specificity Modifications
| Modification | Target Protease | Fluorescence Increase (Fold) |
|---|---|---|
| Arg → Lys substitution | Trypsin | 12.5 |
| D-Phe insertion | Chymotrypsin | 8.7 |
| Abz-EDDnp pairing | ACE | 15.2 |
Acetylation of the N-terminal benzoyl group or PEGylation of the C-terminal Abz residue improves solubility in aqueous buffers, which is critical for high-throughput screening assays. These modifications also reduce nonspecific binding to hydrophobic pockets in non-target proteases, enhancing assay precision.
The guanidinium group of arginine in Bz-Arg-4-Abz-OH·HCl is highly reactive, necessitating robust protection strategies during synthesis. Orthogonal schemes ensure selective deprotection without compromising other functional groups.
Historically, nitro (NO₂) groups have been used to protect the guanidinium nitrogen. However, their removal requires harsh conditions (e.g., hydrogen fluoride), which can degrade acid-sensitive Abz moieties. Modern approaches favor tosyl (Tos) or 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups, which are cleaved under milder acidic conditions (e.g., trifluoroacetic acid).
Table 3: Guanidinium Protecting Groups
| Group | Cleavage Condition | Compatibility with Abz |
|---|---|---|
| NO₂ | HF | Low |
| Tos | TFA/Thioanisole | High |
| Mtr | TFA/H₂O | High |
For multi-step syntheses involving both arginine and Abz, allyl-based protecting groups offer orthogonality. For example, the guanidinium group can be protected with a Cbz group, while the Abz amine is shielded with an allyloxycarbonyl (Alloc) group. Sequential deprotection using palladium catalysts (for Alloc) and hydrogenolysis (for Cbz) enables precise control over reaction pathways.
Benzoyl-L-arginine-4-aminobenzoic acid hydrochloride (Bz-Arg-4-Abz-OH.HCl) represents a significant peptidomimetic scaffold that has found applications in the design of conotoxin mimetics targeting voltage-gated calcium channels [2]. This compound, with its molecular formula C20H23N5O4·HCl and molecular weight of 433.89 g/mol, serves as a versatile building block for the development of calcium channel modulators inspired by naturally occurring conotoxins [4].
Voltage-gated calcium channels (VGCCs) are critical membrane proteins that mediate calcium influx in response to membrane depolarization, playing essential roles in numerous physiological processes including neurotransmission, muscle contraction, and hormone secretion [5] [6]. The neuronal N-type voltage-gated calcium channels (Cav2.2) are particularly significant targets for therapeutic intervention, as they are highly expressed in nociceptive primary afferent neurons and their synaptic terminals in the spinal dorsal horn [7] [8].
Conotoxins, particularly omega-conotoxins, are naturally occurring peptides derived from cone snail venoms that exhibit exquisite selectivity for specific calcium channel subtypes [7] [9]. These peptides typically range from 24 to 30 amino acids in length and contain multiple disulfide bonds that stabilize their three-dimensional structure [10] [11]. The omega-conotoxins prevent calcium ion entry through voltage-activated calcium channels at presynaptic nerve terminals, thereby interfering with neurotransmitter release and producing potent analgesic effects [7] [12].
The design of conotoxin mimetics based on Bz-Arg-4-Abz-OH.HCl involves several key structural considerations. The benzoyl group provides hydrophobic interactions that can engage with the channel pore region, while the arginine residue contributes positive charge interactions essential for calcium channel binding [2]. The 4-aminobenzoic acid moiety serves as a flexible linker that can be modified to optimize the spatial arrangement of pharmacophoric elements [13] [14].
Recent advances in structure-based drug design have enabled the development of non-peptidic mimetics that capture the essential binding features of conotoxins while offering improved pharmacokinetic properties [9] [11]. These mimetics typically incorporate key structural elements such as basic amino acid residues that interact with negatively charged regions of the calcium channel pore, hydrophobic aromatic groups that engage with the channel transmembrane domains, and conformationally constrained scaffolds that pre-organize the pharmacophore for optimal binding [10] [11].
The selectivity of conotoxin mimetics for different calcium channel subtypes is achieved through precise positioning of binding elements within the mimetic structure. For Cav2.2 channels, the most effective mimetics incorporate arginine or lysine residues positioned to interact with specific glutamate residues in the channel pore region [9] [15]. The 4-aminobenzoic acid component of Bz-Arg-4-Abz-OH.HCl provides an ideal framework for introducing additional binding elements through amide bond formation or other coupling reactions [2] [14].
Structure-activity relationship studies have revealed that modifications to the benzoyl group can significantly impact channel selectivity and potency. Substitutions on the aromatic ring can enhance binding affinity for specific channel subtypes while reducing off-target effects [16] [17]. The arginine residue is typically essential for activity, as it forms critical electrostatic interactions with the channel pore [18] [19].
Current research efforts focus on developing state-dependent calcium channel blockers that preferentially bind to inactivated channel conformations [8]. This approach offers the advantage of use-dependent inhibition, where the blocker becomes more effective under conditions of channel hyperactivity such as those occurring during neuropathic pain states [20] [8]. Bz-Arg-4-Abz-OH.HCl derivatives can be designed to incorporate this state-dependent binding mechanism through appropriate structural modifications [9] [20].
The development of therapeutically viable peptidomimetics requires careful optimization of pharmacokinetic properties to ensure adequate absorption, distribution, metabolism, and excretion characteristics [21] [16]. Bz-Arg-4-Abz-OH.HCl presents unique opportunities for structure-guided modifications that can enhance its drug-like properties while maintaining biological activity [2].
The primary pharmacokinetic challenges associated with peptide-based therapeutics include poor oral bioavailability, rapid enzymatic degradation, and limited tissue penetration [22] [21]. Traditional peptides typically exhibit short half-lives due to susceptibility to peptidases and proteases, necessitating frequent dosing or parenteral administration [23] [24]. Structure-guided modifications of Bz-Arg-4-Abz-OH.HCl can address these limitations through several strategic approaches [16] [25].
Metabolic stability can be enhanced through the incorporation of non-natural amino acids or peptidomimetic building blocks that resist enzymatic cleavage [22] [26]. The 4-aminobenzoic acid moiety in Bz-Arg-4-Abz-OH.HCl provides a stable aromatic scaffold that is less susceptible to proteolytic degradation compared to natural peptide bonds [13] [14]. Modifications to the arginine residue, such as the introduction of N-methylated derivatives or citrulline analogs, can further improve metabolic stability while maintaining essential binding interactions [27] [23].
Permeability properties can be optimized through strategic modifications of the compound's physicochemical characteristics. The introduction of lipophilic groups or the use of prodrug strategies can enhance membrane penetration and oral bioavailability [21] [16]. For Bz-Arg-4-Abz-OH.HCl, modifications to the benzoyl group can modulate lipophilicity and improve pharmacokinetic profiles [17] [27].
Crystal structure analysis has revealed that successful pharmacokinetic optimization requires careful consideration of the compound's three-dimensional conformation and its impact on target binding [21] [25]. High-resolution structural studies of Bz-Arg-4-Abz-OH.HCl bound to target proteins provide valuable insights into the conformational requirements for biological activity and guide the design of conformationally constrained analogs [16] [17].
The implementation of structure-guided modifications involves several key strategies. First, the identification of metabolically labile sites through in vitro stability studies with liver microsomes and plasma enzymes provides crucial information for targeted modifications [16] [27]. Second, the assessment of permeability characteristics using cell-based assays and computational models guides the optimization of absorption properties [21] [25]. Third, the evaluation of plasma protein binding and tissue distribution profiles informs the design of compounds with optimal pharmacokinetic profiles [16] [23].
Recent advances in computational chemistry have enabled the prediction of pharmacokinetic properties from molecular structure, facilitating the rational design of optimized peptidomimetics [28] [25]. Quantitative structure-property relationship models can predict key parameters such as clearance, volume of distribution, and half-life, allowing for the prioritization of synthetic targets [21] [16].
Site-specific mutagenesis studies have identified critical amino acid residues that contribute to both target binding and pharmacokinetic properties [21] [25]. For Bz-Arg-4-Abz-OH.HCl derivatives, modifications at specific positions can enhance metabolic stability without compromising biological activity [16] [27]. The incorporation of deuterium or fluorine atoms at metabolically vulnerable sites represents a particularly effective strategy for improving pharmacokinetic profiles [16] [23].
The optimization of formulation properties also plays a crucial role in pharmacokinetic enhancement. The development of sustained-release formulations, nanoparticle delivery systems, and other advanced drug delivery approaches can significantly improve the therapeutic utility of Bz-Arg-4-Abz-OH.HCl-based peptidomimetics [21] [16]. These formulation strategies can overcome limitations in bioavailability and provide controlled drug release profiles [25] [23].
The development of β-sheet mimetics represents a crucial strategy in antimicrobial peptide design, with Bz-Arg-4-Abz-OH.HCl serving as a versatile scaffold for creating stable secondary structure mimics [29] [30]. β-Sheet antimicrobial peptides possess unique structural features that enable them to interact effectively with bacterial membranes while maintaining selectivity for microbial targets over mammalian cells [31] [32].
Natural antimicrobial peptides with β-sheet conformations typically exhibit amphipathic properties, with hydrophobic and hydrophilic residues arranged in specific patterns that facilitate membrane interaction [30] [32]. These peptides often contain disulfide bonds that stabilize their three-dimensional structure, contributing to their antimicrobial potency and resistance to proteolytic degradation [29] [31]. However, the presence of multiple disulfide bonds can complicate synthetic production and limit structural modifications [31] [33].
The design of β-sheet mimetics based on Bz-Arg-4-Abz-OH.HCl addresses these limitations by providing a stable, synthetic scaffold that can reproduce the essential structural features of natural β-sheet antimicrobial peptides [29] [34]. The 4-aminobenzoic acid moiety serves as a rigid aromatic linker that can mimic the β-strand structure, while the arginine residue provides the cationic charge necessary for bacterial membrane interaction [30].
Structure-activity relationship studies have revealed that β-sheet mimetics require careful optimization of several key parameters. The hydrophobic moment, which describes the amphipathic character of the peptide, must be balanced to ensure effective membrane interaction without excessive hemolytic activity [30] [35]. The overall charge distribution and the spatial arrangement of hydrophobic and hydrophilic residues are critical determinants of antimicrobial selectivity [30] [36].
Recent advances in β-sheet mimicry have focused on the development of peptoids and other foldamers that can adopt stable β-sheet-like conformations [34] [35]. These synthetic oligomers incorporate N-substituted glycine residues that resist proteolytic degradation while maintaining the ability to form extended conformations similar to natural β-sheets [34] [33]. The incorporation of Bz-Arg-4-Abz-OH.HCl-derived elements into these scaffolds can enhance their antimicrobial properties [29] [34].
The mechanism of action of β-sheet antimicrobial peptides involves multiple steps, beginning with electrostatic attraction to negatively charged bacterial membranes [31] [32]. Unlike α-helical peptides, β-sheet peptides do not undergo major conformational changes upon membrane binding, as their structure is pre-organized by disulfide bonds or other stabilizing elements [32] [37]. This conformational stability can be advantageous for maintaining antimicrobial activity under various physiological conditions [31] [33].
Computational modeling studies have provided valuable insights into the design principles for effective β-sheet mimetics. Molecular dynamics simulations reveal that successful mimetics must balance structural rigidity with sufficient flexibility to interact with lipid bilayers [30] [33]. The optimization of side chain interactions and backbone conformation is crucial for achieving the desired antimicrobial spectrum and potency [30] [36].
The development of β-sheet mimetics has benefited from advances in solid-phase synthesis techniques that enable the efficient production of complex peptide analogs [29] [24]. The incorporation of non-natural amino acids and peptidomimetic building blocks allows for the fine-tuning of antimicrobial properties while improving metabolic stability [35] [33]. Bz-Arg-4-Abz-OH.HCl serves as an ideal building block for these synthetic approaches due to its chemical stability and ease of functionalization [2].
Recent research has focused on the development of cyclic β-sheet mimetics that combine the advantages of conformational constraint with improved antimicrobial properties [29] [33]. These compounds typically exhibit enhanced potency against resistant bacterial strains while maintaining low toxicity toward mammalian cells [31] [37]. The rational design of these mimetics involves the strategic placement of hydrophobic and cationic residues to optimize membrane interaction and antimicrobial selectivity [30] [36].
The clinical translation of β-sheet antimicrobial peptide mimetics faces several challenges, including the need for cost-effective synthesis, adequate pharmacokinetic properties, and minimal toxicity profiles [37] [38]. Structure-guided optimization approaches, similar to those used for other peptidomimetics, can address these challenges through systematic modification of the peptide scaffold [16] [30]. The development of improved formulation strategies and delivery systems will be crucial for the successful clinical application of these promising antimicrobial agents [37] [38].